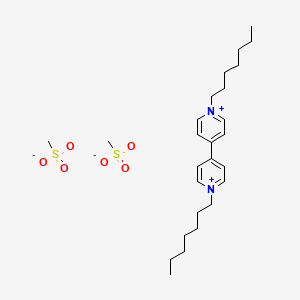
1,1'-Diheptyl-4,4'-bipyridin-1-ium dimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Diheptyl-4,4’-bipyridin-1-ium dimethanesulfonate is a chemical compound known for its unique properties and applications in various scientific fields. This compound is a derivative of bipyridine, a heterocyclic compound that contains two pyridine rings. The heptyl groups attached to the nitrogen atoms in the bipyridine structure enhance its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Diheptyl-4,4’-bipyridin-1-ium dimethanesulfonate typically involves the alkylation of 4,4’-bipyridine with heptyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with methanesulfonic acid to form the dimethanesulfonate salt.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Diheptyl-4,4’-bipyridin-1-ium dimethanesulfonate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-Diheptyl-4,4’-bipyridin-1-ium dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding bipyridine derivatives.
Substitution: The heptyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: The substitution reactions typically require strong bases or acids as catalysts.
Major Products
The major products formed from these reactions include N-oxides, reduced bipyridine derivatives, and substituted bipyridine compounds.
Scientific Research Applications
1,1’-Diheptyl-4,4’-bipyridin-1-ium dimethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is employed in the study of biological systems and as a probe for detecting specific biomolecules.
Industry: The compound is used in the development of electrochromic materials, organic electronics, and electrochemical devices.
Mechanism of Action
The mechanism of action of 1,1’-Diheptyl-4,4’-bipyridin-1-ium dimethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as a redox-active electrolyte, facilitating electron transfer processes in electrochemical systems. It can also form complexes with metal ions, which can enhance its catalytic activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Diheptyl-4,4’-bipyridinium dibromide
- Methyl viologen dichloride hydrate
- Ethyl viologen dibromide
- Benzyl viologen dichloride
Uniqueness
1,1’-Diheptyl-4,4’-bipyridin-1-ium dimethanesulfonate is unique due to its enhanced solubility and stability, which are attributed to the heptyl groups attached to the bipyridine structure. This makes it more suitable for applications in organic electronics and electrochemical devices compared to its similar compounds.
Properties
CAS No. |
90449-45-9 |
|---|---|
Molecular Formula |
C26H44N2O6S2 |
Molecular Weight |
544.8 g/mol |
IUPAC Name |
1-heptyl-4-(1-heptylpyridin-1-ium-4-yl)pyridin-1-ium;methanesulfonate |
InChI |
InChI=1S/C24H38N2.2CH4O3S/c1-3-5-7-9-11-17-25-19-13-23(14-20-25)24-15-21-26(22-16-24)18-12-10-8-6-4-2;2*1-5(2,3)4/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |
InChI Key |
OIJQKTLVXCHCCY-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCC.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14347720.png)
![(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine](/img/structure/B14347726.png)
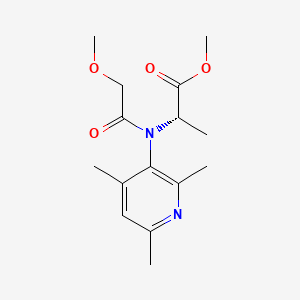
![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)
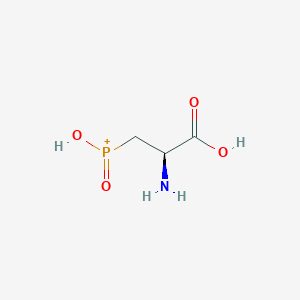
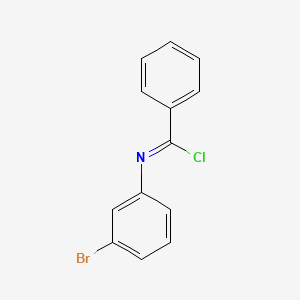
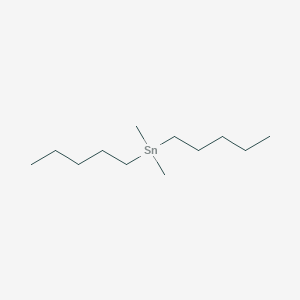
![2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14347746.png)
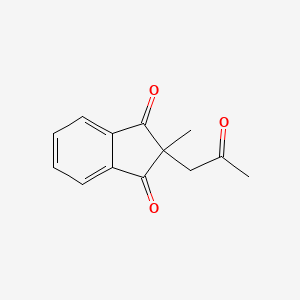

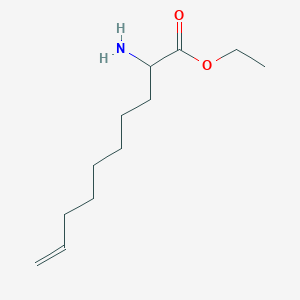
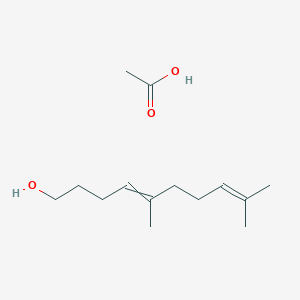
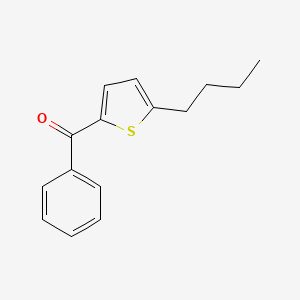
![2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine](/img/structure/B14347770.png)
